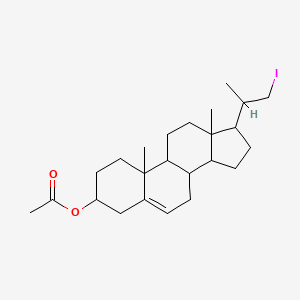
(R)-1-(3-Bromo-5-chlorophenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3-Bromo-5-chlorophenyl)ethan-1-amine: is an organic compound characterized by the presence of a bromine and chlorine atom on a phenyl ring, along with an amine group attached to an ethan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-Bromo-5-chlorophenyl)ethan-1-amine typically involves the following steps:
Bromination and Chlorination: The phenyl ring is first brominated and chlorinated to introduce the bromine and chlorine atoms at the 3 and 5 positions, respectively.
Amine Introduction: The ethan-1-amine backbone is then introduced through a nucleophilic substitution reaction, where an amine group replaces a leaving group on the phenyl ring.
Industrial Production Methods: Industrial production of ®-1-(3-Bromo-5-chlorophenyl)ethan-1-amine may involve large-scale bromination and chlorination reactions followed by purification steps to ensure the desired enantiomer is obtained. The use of chiral catalysts or resolution techniques may be employed to achieve the ®-configuration.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ®-1-(3-Bromo-5-chlorophenyl)ethan-1-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the bromine or chlorine substituents.
Substitution: The compound can participate in substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium azide or thiols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: ®-1-(3-Bromo-5-chlorophenyl)ethan-1-amine serves as a building block in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the interactions of halogenated amines with biological systems.
Medicine:
Pharmaceutical Research: It is investigated for potential therapeutic applications, including as a precursor for drug development.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which ®-1-(3-Bromo-5-chlorophenyl)ethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms may enhance binding affinity to specific targets, influencing biological pathways and cellular responses.
Comparaison Avec Des Composés Similaires
(S)-1-(3-Bromo-5-chlorophenyl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(3-Bromo-5-chlorophenyl)ethan-1-amine: The racemic mixture containing both ® and (S) enantiomers.
1-(3-Bromo-5-fluorophenyl)ethan-1-amine: A similar compound with a fluorine atom instead of chlorine.
Uniqueness: ®-1-(3-Bromo-5-chlorophenyl)ethan-1-amine is unique due to its specific ®-configuration, which can result in different biological activities and interactions compared to its (S)-enantiomer or racemic mixture. The presence of both bromine and chlorine atoms also distinguishes it from other halogenated phenylamines.
Propriétés
Formule moléculaire |
C8H9BrClN |
|---|---|
Poids moléculaire |
234.52 g/mol |
Nom IUPAC |
(1R)-1-(3-bromo-5-chlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrClN/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m1/s1 |
Clé InChI |
NFCJCVKOQVGOHP-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=CC(=CC(=C1)Br)Cl)N |
SMILES canonique |
CC(C1=CC(=CC(=C1)Br)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-3-[(2R)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B12288366.png)

![6-[5-[[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288370.png)
![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12288383.png)

![7,10,13,17-Tetramethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12288390.png)
![N-[[(3R)-1-(Aminoiminomethyl)-3-piperidinyl]acetyl]-4-(phenylethynyl)-L-phenylalanine methyl ester trifluoroacetate](/img/structure/B12288396.png)
![6-Ethynylbenzo[d]oxazol-2(3H)-one](/img/structure/B12288407.png)
![(15S,19S)-3,4,5,6-Tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid](/img/structure/B12288410.png)

![2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol](/img/structure/B12288420.png)
![2-[(4-Aminophenyl)thio]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12288427.png)
![7-Chlorobenzo[h]quinoline](/img/structure/B12288431.png)
![Sodium;3,4,5-trihydroxy-6-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate](/img/structure/B12288437.png)
